molecular formula C18H23N3O2 B2893563 N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide CAS No. 299443-58-6

N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide

Cat. No.: B2893563
CAS No.: 299443-58-6
M. Wt: 313.401
InChI Key: LRCUNVDZZCZNDC-UHFFFAOYSA-N
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Description

N-[2-(Hydrazinecarbonyl)phenyl]adamantane-1-carboxamide is a hybrid compound combining an adamantane scaffold with a hydrazinecarbonyl-substituted phenyl group. Its synthesis typically involves multi-step reactions:

  • Step 1: Adamantane-1-carbonyl chloride reacts with o-toluidine to form intermediates like N-o-tolylcycloadamantanecarboxamide .
  • Step 2: Subsequent lithiation and oxalyl chloride treatment yield key intermediates such as 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetyl chloride .
  • Step 3: Final coupling with hydrazine derivatives produces the target compound, confirmed via HRMS, ¹H-NMR, and ¹³C-NMR .

This compound is notable for its structural rigidity (from adamantane) and reactive hydrazide moiety, making it a candidate for anticancer and enzyme inhibition studies .

Properties

IUPAC Name

N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c19-21-16(22)14-3-1-2-4-15(14)20-17(23)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10,19H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCUNVDZZCZNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation with Boric Acid Catalysis

A one-step catalytic approach for synthesizing N-aryl adamantane-1-carboxamides involves the reaction of adamantane-1-carboxylic acid with substituted anilines in the presence of boric acid. This method, adapted from Patent RU2626237C1, avoids toxic reagents like thionyl chloride or phosphorus pentachloride typically used for acid chloride formation.

Reaction Scheme

  • Adamantane-1-carboxylic acid (1 equiv) reacts with 2-hydrazinecarbonylaniline (1.5 equiv) in refluxing o-xylene.
  • Boric acid (5 mol%) facilitates direct amidation via a dehydration mechanism.
  • The reaction proceeds at 140–150°C for 18–24 hours, with water removed via a Dean-Stark trap.

Optimization Data

Parameter Optimal Value Yield (%) Purity (%)
Molar Ratio (Acid:Amine) 1:1.5 89 98
Catalyst Loading 5 mol% 89 98
Solvent o-Xylene 89 98
Temperature 140–150°C 89 98

This method achieves 89% yield under optimized conditions, with purity confirmed via $$ ^1H $$-NMR and melting point analysis (mp 180–183°C).

Multi-Step Synthesis via Hydrazinecarbothioamide Intermediates

Esterification and Hydrazide Formation

A two-step protocol, derived from PMC9741201, involves esterification of adamantane-1-carboxylic acid followed by hydrazinolysis:

Step 1: Esterification
Adamantane-1-carboxylic acid undergoes esterification with methanol under acidic conditions (H$$2$$SO$$4$$, reflux, 6 hours) to yield methyl adamantane-1-carboxylate (85–90% yield).

Step 2: Hydrazinolysis
The methyl ester reacts with hydrazine hydrate (3 equiv) in ethanol at 80°C for 12 hours, forming adamantane-1-carbohydrazide (75% yield).

Step 3: Coupling with 2-Isothiocyanatophenyl Hydrazinecarboxylate
Adamantane-1-carbohydrazide reacts with 2-isothiocyanatophenyl hydrazinecarboxylate in ethanol at 60°C for 8 hours. The product is purified via recrystallization from petroleum ether (yield: 70–75%).

Analytical Data

  • IR (KBr): 3320 cm$$^{-1}$$ (N–H stretch), 1650 cm$$^{-1}$$ (C=O).
  • $$ ^1H $$-NMR (CDCl$$_3$$): δ 1.6–2.1 (m, 12H, adamantane), 7.3–7.8 (m, 4H, aromatic), 9.1 (s, 1H, NH).

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

The catalytic method (Section 1.1) offers superior atom economy and avoids hazardous reagents, making it industrially scalable. In contrast, the multi-step route (Section 2.1) provides modularity for introducing diverse hydrazine derivatives but suffers from lower overall yields (70–75% vs. 89%).

Solvent and Temperature Effects

  • o-Xylene outperforms toluene or DMF in catalytic amidation due to its high boiling point and azeotropic water removal.
  • Prolonged heating (>24 hours) in the catalytic system leads to decomposition, reducing yields to <70%.

Mechanistic Insights

Boric Acid’s Role in Catalytic Amidation

Boric acid acts as a Lewis acid, polarizing the carbonyl group of adamantane-1-carboxylic acid and facilitating nucleophilic attack by the amine. This mechanism bypasses the need for acid chlorides, reducing toxicity and simplifying purification.

Hydrazinecarbothioamide Tautomerism

In multi-step syntheses, intermediates such as hydrazinecarbothioamides exhibit thione-thiol tautomerism, which influences reactivity. X-ray crystallography confirms that bulky substituents (e.g., cyclohexyl) stabilize extended conformations, while t-butyl groups favor folded structures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism by which N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinecarbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The adamantane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Adamantane-1-carboxamide Derivatives

Compound 8d(i) : (3R,5R,7R)-N-{(R)-1-Amino-1-oxo-3-[4-(piperidine-1-carbonyl)oxazol-2-yl]propan-2-yl}adamantane-1-carboxamide
  • Molecular Weight : 397.5 g/mol
  • Synthesis Yield : 67%
  • Key Features : Incorporates a piperidine-oxazole substituent, enhancing solubility and bioactivity. Confirmed by NMR and HRMS .
Compound 8d(iii)h : (3R,5R,7R)-N-[(R)-1-Amino-1-oxo-3-{4-[4-(2-phenylacetyl)piperazine-1-carbonyl]oxazol-2-yl}propan-2-yl]adamantane-1-carboxamide
  • Molecular Weight : 610.7 g/mol
  • Synthesis Yield : 62%
  • Key Features : Extended piperazine-phenylacetyl chain improves binding affinity to hydrophobic enzyme pockets .

Comparison :

Property N-[2-(Hydrazinecarbonyl)phenyl]adamantane-1-carboxamide Compound 8d(i) Compound 8d(iii)h
Molecular Weight ~350 g/mol (estimated) 397.5 g/mol 610.7 g/mol
Reactive Group Hydrazinecarbonyl Oxazole-piperidine Piperazine-phenylacetyl
Bioactivity Anticancer, enzyme inhibition Anticancer Enhanced enzyme targeting
Synthesis Yield 85–95% 67% 62%

Hydrazine-1-carbothioamide Derivatives

1-(1-Adamantylcarbonyl)-4-phenylthiosemicarbazide (4) :
  • Synthesis : Adamantane-1-carbohydrazide reacts with phenyl isothiocyanate, yielding 92% product .
  • Activity : Demonstrates urease inhibition (IC₅₀ = 3.2 µM) and antiproliferative effects against MCF-7 cells .

Comparison :

Property This compound 1-(1-Adamantylcarbonyl)-4-phenylthiosemicarbazide
Core Structure Hydrazinecarbonyl-phenyl-adamantane Thiosemicarbazide-adamantane
Enzymatic Inhibition Moderate (data pending) Strong (IC₅₀ = 3.2 µM for urease)
Anticancer Activity Active (mechanism under study) IC₅₀ = 8.5 µM (MCF-7)

Physicochemical Properties

Data from adamantane derivatives (e.g., adamantane-1-carboxylic acid) provide context:

Property This compound Adamantane-1-carboxylic acid
Melting Point 149–151°C (hydrazide intermediate) 165–167°C
Solubility Parameter (δ) ~22 MPa¹/² (estimated) 18.5 MPa¹/²
LogP (Partition Coefficient) 3.1 (predicted) 2.8
Hydrogen Bond Acceptors 4 2

Biological Activity

N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features an adamantane core, known for its unique three-dimensional structure, which can enhance the biological activity of compounds. The presence of the hydrazinecarbonyl group is crucial for its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC_{16}H_{20}N_{4}O
Molecular Weight284.36 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of adamantane compounds exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown broad-spectrum antibacterial activity against various pathogens, including resistant strains of Mycobacterium tuberculosis.

  • Case Study : A study evaluated the antimicrobial efficacy of adamantane derivatives, reporting minimal inhibitory concentrations (MICs) ranging from 0.5 to 2.0 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The hydrazine moiety in this compound is associated with anticancer properties. Research indicates that similar compounds can inhibit cell proliferation in various cancer cell lines.

  • Research Findings : A derivative was tested against human breast cancer cell lines and exhibited IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM .

The mechanism through which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways in microbial and cancerous cells.

  • Enzyme Inhibition : Studies suggest that hydrazone derivatives can inhibit enzymes such as acetylcholinesterase (AChE), with some compounds demonstrating lower IC50 values than established drugs like rivastigmine . This inhibition can lead to increased levels of neurotransmitters, potentially enhancing therapeutic effects in certain contexts.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other related compounds:

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compound0.5 - 2.0 µg/mL10 µM
Adamantane-1-carbohydrazide1.0 - 3.0 µg/mL15 µM
Hydrazone derivatives0.8 - 4.0 µg/mL12 µM

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves coupling adamantane-1-carboxylic acid with a hydrazine-functionalized phenyl precursor. Key steps include:

  • Activation : Use coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to activate the carboxylic acid group .
  • Hydrazine incorporation : Introduce the hydrazinecarbonyl group via nucleophilic acyl substitution under controlled pH (7–9) to avoid side reactions .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), monitored by HPLC .
    • Optimization : Temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents are critical for yield (>70%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms adamantane cage integrity (δ 1.6–2.1 ppm for bridgehead protons) and hydrazinecarbonyl linkage (amide proton at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 341.2 [M+H]+) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N–H (3200–3350 cm⁻¹) confirm functional groups .

Q. What safety protocols are recommended for handling adamantane-carboxamide derivatives?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (respiratory irritant) .
  • Storage : Keep in airtight containers away from heat and moisture to prevent decomposition .

Advanced Research Questions

Q. How can QSAR models guide the optimization of adamantane-carboxamide derivatives for antitubercular activity?

  • Descriptor Selection : Lipophilicity (logP), electronic parameters (Hammett σ), and steric bulk (molar refractivity) correlate with Mycobacterium tuberculosis inhibition .
  • Model Validation : Multivariable regression (R² > 0.8) identifies hydrazinecarbonyl as a critical pharmacophore; derivatives with logP 2.5–3.5 show optimal membrane permeability .
  • Case Study : Substitution at the phenyl ring with electron-withdrawing groups (e.g., –NO2) enhances MIC values (1.25–2.5 µg/mL) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Standardization : Use identical bacterial strains (e.g., H37Rv for TB assays) and growth media to minimize variability .
  • Dose-Response Curves : IC50 values should be calculated with ≥3 replicates to address outliers, as seen in conflicting antibacterial studies (e.g., S. aureus MIC ranging 4–16 µg/mL) .
  • Mechanistic Follow-Up : Combine in vitro assays with target-specific studies (e.g., DprE1 enzyme inhibition for antitubercular activity) to validate hypotheses .

Q. How do molecular docking studies predict target interactions for this compound?

  • Target Selection : Prioritize enzymes like DprE1 (tuberculosis) or viral proteases (anticancer targets) based on structural homology .
  • Docking Software : AutoDock Vina or Schrödinger Suite assesses binding affinities (∆G < −8 kcal/mol indicates strong interaction) .
  • Key Interactions : Adamantane’s hydrophobic core stabilizes binding pockets, while the hydrazinecarbonyl group forms hydrogen bonds with catalytic residues (e.g., Lys418 in DprE1) .

Q. What in vitro assays are suitable for evaluating cytotoxicity and therapeutic indices?

  • MTT Assay : Measure cell viability in mammalian lines (e.g., HEK293) to determine CC50 values. A therapeutic index (CC50/IC50) >10 indicates selectivity .
  • Apoptosis Markers : Flow cytometry with Annexin V/PI staining quantifies programmed cell death in cancer cells (e.g., MCF-7) .
  • Cytokine Profiling : ELISA detects pro-inflammatory responses (IL-6, TNF-α) to assess immunomodulatory effects .

Methodological Challenges

Q. What are common pitfalls in synthesizing hydrazine-linked adamantane derivatives?

  • Side Reactions : Hydrazine’s nucleophilicity can lead to dimerization; use excess acyl chloride (1.5 eq) and low temperatures (0–5°C) to suppress this .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility but may complicate purification; switch to ethyl acetate/water partitioning if needed .

Q. How do structural modifications alter pharmacokinetic properties?

  • Bioavailability : Adamantane’s rigidity enhances metabolic stability (t1/2 > 6 hrs in plasma), while hydrazine groups may require prodrug strategies to reduce renal clearance .
  • Blood-Brain Barrier (BBB) Penetration : LogD adjustments (e.g., adding –CH3 groups) improve CNS targeting, as seen in related antiviral adamantanes .

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